2,4-dichloro-N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O2S/c1-3-28-19-24-23-17(25(19)15-6-4-5-7-16(15)27-2)11-22-18(26)13-9-8-12(20)10-14(13)21/h4-10H,3,11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRGINVWISPONX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-dichloro-N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with 5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole in the presence of a base such as triethylamine . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of advanced catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Triazole Core
Sulfur-Containing Substituents
- Similar sulfur-containing substituents, such as thiophene or benzothiazole derivatives, are noted for their role in modulating biological activity .
- Benzothiazole Derivatives (): Compounds like 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide exhibit enhanced binding affinity due to aromatic sulfur groups, though their bulkiness may reduce solubility compared to the target compound’s simpler ethylsulfanyl group .
Aromatic and Electron-Withdrawing Groups
- 2-Methoxyphenyl vs. Para-substituted derivatives generally exhibit higher yields (93% for 6l) due to improved reaction kinetics .
- Dichlorobenzamide vs. Trifluoromethylbenzamide (): The dichloro substituents on the benzamide moiety are electron-withdrawing, similar to the trifluoromethyl group in N-{[5-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide (K400-03825). Both groups enhance electrophilicity, but the trifluoromethyl group may confer greater metabolic stability .
Tautomerism and Spectral Analysis
- Thione vs. Thiol Tautomers (): The absence of νS-H bands (~2500–2600 cm⁻¹) in the target compound’s IR spectrum would confirm its existence as a thione tautomer, consistent with triazole derivatives like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] . Thione forms are stabilized by conjugation, influencing reactivity and biological activity .
- C=O and C=S Stretching (): The benzamide’s carbonyl group (expected νC=O ~1660–1680 cm⁻¹) and triazole-associated νC=S (~1240–1255 cm⁻¹) would align with spectral data from analogs like S-(4-(substituted benzylideneamino)-5-((naphthalen-2-yloxy)methyl)-4H-1,2,4-triazol-3-yl) 2-chloroethanethioate (10) .
Data Tables
Table 1: Comparison of Key Structural and Spectral Features
Biological Activity
2,4-Dichloro-N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antifungal, and anticancer activities.
Chemical Structure and Properties
The chemical structure of 2,4-dichloro-N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to 2,4-dichloro-N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 100 |
Antifungal Activity
The compound has also shown promising antifungal activity. Its efficacy against dermatophytes and other fungal pathogens was evaluated using standard antifungal susceptibility tests. The results indicated that it could serve as a potential therapeutic agent for treating mycoses.
Case Study: Antifungal Efficacy
A recent study focused on the antifungal properties of triazole derivatives found that 2,4-dichloro-N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide exhibited significant activity against Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary results suggest that it induces apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The triazole ring is known for its role in inhibiting enzymes involved in the synthesis of ergosterol in fungi and disrupting cellular processes in bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
